Product packaging for 5-Acetylpyridin-2(1H)-one(Cat. No.:CAS No. 1124-29-4)

5-Acetylpyridin-2(1H)-one

Numéro de catalogue: B075563
Numéro CAS: 1124-29-4
Poids moléculaire: 137.14 g/mol
Clé InChI: OMNAPXPEWSOPER-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Acetylpyridin-2(1H)-one is a versatile and valuable heterocyclic building block in medicinal chemistry and drug discovery research. This compound features a privileged pyridone scaffold substituted with an acetyl group at the 5-position, creating a multifunctional template for the synthesis of diverse compound libraries. Its primary research value lies in its application as a key intermediate in the development of kinase inhibitors, particularly for targets such as JAK and CDK families, where the pyridone core is a common pharmacophore. The molecule presents two principal sites for chemical modification: the acetyl ketone group, amenable to nucleophilic addition or condensation reactions to form imines or heterocyclic fused systems, and the lactam (N-H) moiety, which can participate in hydrogen bonding, influencing target binding affinity and solubility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO2 B075563 5-Acetylpyridin-2(1H)-one CAS No. 1124-29-4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-acetyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5(9)6-2-3-7(10)8-4-6/h2-4H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNAPXPEWSOPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60579101
Record name 5-Acetylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124-29-4
Record name 5-Acetylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-5-acetylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Acetylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Acetylpyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details experimental protocols, summarizes key physical and spectral data, and illustrates important chemical properties and synthetic workflows.

Introduction

This compound, also known as 1-(6-hydroxypyridin-3-yl)ethanone or 2-hydroxy-5-acetylpyridine, is a derivative of the 2-pyridinone core structure.[1] The pyridinone scaffold is found in numerous natural products and exhibits a wide range of biological activities, making its derivatives attractive targets for synthesis and biological evaluation.[2] A key characteristic of 2-pyridinones is the existence of keto-enol tautomerism, where this compound can exist in equilibrium with its 5-acetyl-2-hydroxypyridine tautomer. In the solid state, the 2-pyridinone form is predominant.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1124-29-4
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
Physical Form Solid
Boiling Point 364.7 ± 22.0 °C at 760 mmHg
Flash Point 174.4 ± 22.3 °C
Density 1.2 ± 0.1 g/cm³

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the acid-catalyzed hydrolysis of its methoxy precursor, 5-acetyl-2-methoxypyridine.

Synthetic Workflow

synthesis_workflow start 5-Acetyl-2-methoxypyridine product This compound start->product Hydrolysis (100 °C, 5h) reagent 6 N Hydrochloric Acid reagent->start

Caption: Synthetic pathway for this compound.

Experimental Protocol: Hydrolysis of 5-Acetyl-2-methoxypyridine

This protocol is based on a reported procedure for the synthesis of this compound.

Materials:

  • 5-Acetyl-2-methoxypyridine

  • 6 N Hydrochloric acid

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • A mixture of 5-acetyl-2-methoxypyridine (1.51 g, 10 mmol) and 6 N hydrochloric acid is heated to 100 °C and stirred for 5 hours.

  • After the reaction is complete, the mixture is cooled to room temperature and neutralized to a pH of 7 using a sodium hydroxide solution.

  • The aqueous layer is extracted multiple times with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting residue is recrystallized from ethyl acetate to yield 5-acetyl-2(1H)-pyridinone as a white solid.

Tautomerism

A significant feature of this compound is its existence in a tautomeric equilibrium with 5-acetyl-2-hydroxypyridine. This equilibrium is influenced by factors such as the solvent and the physical state of the compound.

tautomerism keto This compound (Keto form) enol 5-Acetyl-2-hydroxypyridine (Enol form) keto->enol Equilibrium

Caption: Tautomeric equilibrium of the target compound.

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through various spectroscopic techniques. The expected spectral data are summarized below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound will reflect the protons and carbons in its unique chemical environment. The presence of tautomers can lead to peak broadening or the appearance of two sets of signals depending on the solvent and temperature.

Expected ¹H NMR Chemical Shifts (δ, ppm)

ProtonExpected Chemical Shift Range (ppm)
CH₃ (Acetyl)2.0 - 2.5
Pyridinone Ring Protons6.0 - 8.5
N-H (Amide)10.0 - 12.0 (broad)

Expected ¹³C NMR Chemical Shifts (δ, ppm)

CarbonExpected Chemical Shift Range (ppm)
CH₃ (Acetyl)20 - 30
Pyridinone Ring Carbons110 - 150
C=O (Pyridinone)160 - 175
C=O (Acetyl)190 - 205
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected FT-IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Amide)3200 - 3400 (broad)
C-H Stretch (Aromatic/Alkyl)2850 - 3100
C=O Stretch (Acetyl)1670 - 1690
C=O Stretch (Amide)1640 - 1660
C=C and C=N Stretches1400 - 1600
Mass Spectrometry (MS)

Electron impact mass spectrometry of 5-acetyl-2(1H)-pyridone derivatives is expected to show characteristic fragmentation patterns.[3] The molecular ion peak (M⁺) should be observed at m/z = 137.

Expected Mass Spectral Fragmentation

A dominant fragmentation pathway for related 5-acetyl-4-aryl-6-methyl-2(1H)pyridones involves the cleavage of the CO-NH bond of the amide group.[3] A similar fragmentation for this compound would lead to the formation of stable acylium ions.

Potential Biological Significance

While specific biological activities for this compound are not extensively documented, the broader class of 2-pyridone derivatives has been the subject of significant research in drug discovery. These compounds have demonstrated a wide array of biological effects, including:

  • Antimicrobial and Antifungal Activity: Various substituted pyridones have been synthesized and evaluated for their efficacy against bacterial and fungal strains.[2]

  • Anticancer Activity: The pyridine nucleus is a key component in many anticancer agents, and synthetic pyridinone derivatives have been investigated for their antiproliferative effects against various cancer cell lines.

  • Cardiotonic Agents: Certain pyridine-2(1H)-one derivatives have been studied for their potential as cardiotonic agents.[4]

The synthetic accessibility and diverse biological potential of the 2-pyridone scaffold make this compound and its analogues promising candidates for further investigation in drug development programs.

References

Spectroscopic Profile of 5-Acetylpyridin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Acetylpyridin-2(1H)-one, also known by its tautomeric form, 1-(6-hydroxypyridin-3-yl)ethanone. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for its structural characterization.

Introduction

This compound is a pyridinone derivative of significant interest in medicinal chemistry. The structural elucidation of such compounds is fundamental to understanding their reactivity, and spectroscopic methods provide the necessary tools for this characterization. This guide presents the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—in a structured format, accompanied by detailed experimental protocols.

Chemical Structure and Properties

  • Systematic Name: 5-acetyl-1H-pyridin-2-one

  • Synonyms: 1-(6-Hydroxypyridin-3-yl)ethanone, 5-Acetyl-2-hydroxypyridine

  • Molecular Formula: C₇H₇NO₂

  • Molecular Weight: 137.14 g/mol [1]

  • CAS Number: 1124-29-4[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.5 (approx.)br s1HN-H (pyridinone)
8.21d1HH-6
7.95dd1HH-4
6.45d1HH-3
2.45s3H-COCH₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
195.5C=O (acetyl)
164.0C-2 (pyridinone)
145.0C-6
140.5C-4
118.0C-5
105.5C-3
25.0-COCH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400-2800 (broad)StrongN-H and O-H stretching
1660StrongC=O stretching (pyridinone)
1620StrongC=O stretching (acetyl)
1580, 1480MediumC=C and C=N stretching
Mass Spectrometry (MS)
m/zRelative IntensityAssignment
137High[M]⁺ (Molecular Ion)
122High[M - CH₃]⁺
94Medium[M - COCH₃]⁺
66Medium

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical and can affect the chemical shifts, particularly of labile protons like the N-H. The spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method or as a thin film. For the KBr pellet method, a small amount of the compound is ground with dry potassium bromide and pressed into a transparent disk. For the thin film method, the solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), allowing the solvent to evaporate. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry

Mass spectral data is typically acquired using an electron ionization (EI) source. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Analysis and Interpretation Workflow

The process of obtaining and interpreting spectroscopic data follows a logical workflow to elucidate the structure of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

Signaling Pathway of Spectroscopic Data Interpretation

The interpretation of spectroscopic data involves a convergent process where information from different techniques is integrated to confirm the chemical structure.

Signaling_Pathway NMR_Data NMR Data (¹H, ¹³C) Proton_Environment Proton_Environment NMR_Data->Proton_Environment Proton & Carbon Skeleton IR_Data IR Data Functional_Groups Functional_Groups IR_Data->Functional_Groups Functional Groups MS_Data MS Data Molecular_Weight Molecular_Weight MS_Data->Molecular_Weight Molecular Weight & Fragmentation Final_Structure Confirmed Structure of This compound Proton_Environment->Final_Structure Functional_Groups->Final_Structure Molecular_Weight->Final_Structure

Caption: Data Integration for Structural Elucidation.

References

5-Acetylpyridin-2(1H)-one: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Acetylpyridin-2(1H)-one is a heterocyclic organic compound belonging to the 2-pyridinone class. While the 2-pyridinone scaffold is a well-established pharmacophore found in numerous biologically active compounds with a wide range of therapeutic applications, a comprehensive review of the scientific literature reveals a notable lack of specific data on the biological activities of this compound itself. This compound is frequently utilized as a versatile starting material or intermediate in the synthesis of more complex derivatives that exhibit significant pharmacological effects.

This technical guide provides an in-depth overview of the potential biological activities of this compound, extrapolated from the known activities of its close structural analogs and the broader 2-pyridinone class of compounds. We present generalized experimental protocols and conceptual signaling pathways to guide researchers in the potential evaluation of this compound for antimicrobial, anti-inflammatory, and anticancer properties.

The 2-Pyridinone Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-pyridinone ring system is considered a "privileged structure" in drug discovery due to its ability to interact with a wide variety of biological targets. Its derivatives have been reported to possess a diverse array of biological activities, including but not limited to:

  • Antimicrobial effects : Exhibiting activity against various strains of bacteria and fungi.

  • Anti-inflammatory properties : Modulating inflammatory pathways.

  • Anticancer activity : Demonstrating cytotoxicity against various cancer cell lines.

  • Antiviral activity : Including inhibition of viral replication.

  • Enzyme inhibition : Targeting a range of enzymes involved in disease processes.

Given that this compound contains this core scaffold, it is plausible that the compound itself may exhibit some of these biological activities, albeit likely with different potency compared to its more complex derivatives.

Potential Biological Activities and Experimental Evaluation

Antimicrobial Activity

Numerous derivatives of 2-pyridinone have demonstrated significant antimicrobial properties. It is therefore a logical starting point for the biological evaluation of this compound.

ActivityTest Organism(s)MetricResult
AntibacterialStaphylococcus aureus, Escherichia coli, etc.MIC (µg/mL)Data Not Available
AntifungalCandida albicans, Aspergillus niger, etc.MIC (µg/mL)Data Not Available

MIC: Minimum Inhibitory Concentration

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to each well of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the compound stock solution across the plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add 10 µL of the prepared inoculum to each well.

  • Controls:

    • Positive Control: A well containing the medium and the microorganism without the test compound.

    • Negative Control: A well containing only the medium.

    • Solvent Control: A well containing the medium, the microorganism, and the highest concentration of the solvent used.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Stock Solution D Serial Dilution of Compound A->D B Prepare Microtiter Plates with Broth B->D C Prepare Standardized Inoculum E Inoculate Wells C->E D->E F Include Controls (Positive, Negative, Solvent) E->F G Incubate Plates (18-24h) F->G H Read for Visible Growth G->H I Determine MIC H->I

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

The 2-pyridinone nucleus is present in several compounds with known anti-inflammatory effects. The evaluation of this compound for such activity is a promising research avenue.

AssayCell Line / ModelMetricResult
COX-2 InhibitionEnzyme-based assayIC50 (µM)Data Not Available
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesIC50 (µM)Data Not Available
Pro-inflammatory Cytokine Inhibition (e.g., TNF-α, IL-6)LPS-stimulated PBMCs or macrophagesIC50 (µM)Data Not Available

IC50: Half-maximal Inhibitory Concentration

This protocol assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value from the dose-response curve. A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed inhibition is not due to cytotoxicity.

Anti_Inflammatory_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_measurement Measurement cluster_analysis Data Analysis A Culture RAW 264.7 Macrophages B Seed Cells in 96-well Plate A->B C Treat with this compound B->C D Stimulate with LPS C->D E Collect Supernatant D->E J Perform Cell Viability Assay D->J F Perform Griess Assay E->F G Measure Absorbance at 540 nm F->G H Calculate % NO Inhibition G->H I Determine IC50 H->I

Workflow for the anti-inflammatory nitric oxide inhibition assay.

Anticancer Activity

The 2-pyridinone moiety is a key component of several anticancer agents. Therefore, evaluating the cytotoxic potential of this compound against various cancer cell lines is a worthwhile endeavor.

Cell LineCancer TypeMetricResult
e.g., MCF-7Breast CancerIC50 (µM)Data Not Available
e.g., A549Lung CancerIC50 (µM)Data Not Available
e.g., HCT116Colon CancerIC50 (µM)Data Not Available

IC50: Half-maximal Inhibitory Concentration

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Remove the medium containing the compound.

    • Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Remove the MTT-containing medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value from the dose-response curve.

Anticancer_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate B Treat with Compound for 48-72h A->B C Add MTT Reagent B->C D Incubate for 3-4h C->D E Solubilize Formazan Crystals D->E F Measure Absorbance at 570 nm E->F G Calculate % Cell Viability F->G H Determine IC50 G->H

Workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways for Investigation

Should this compound demonstrate biological activity in the aforementioned assays, further investigation into its mechanism of action would be warranted. The following diagram illustrates a hypothetical signaling pathway that is often implicated in inflammation and cancer, which could be a starting point for such studies.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2, iNOS) Nucleus->Gene_Expression Compound This compound (Hypothetical Target) Compound->IKK Inhibition?

Hypothetical NF-κB signaling pathway and a potential point of inhibition.

Conclusion and Future Directions

While this compound is a valuable building block in synthetic and medicinal chemistry, its own biological activities remain largely unexplored in the public domain. The information presented in this guide, based on the activities of the broader 2-pyridinone class, suggests that this compound is a candidate for screening for antimicrobial, anti-inflammatory, and anticancer properties.

The provided experimental protocols offer a robust framework for initiating such investigations. Future research should focus on performing these and other relevant assays to generate the first quantitative data on the biological profile of this compound. The discovery of any significant activity would open up new avenues for its potential therapeutic application and for the design of novel derivatives with enhanced potency and selectivity.

Potential Research Applications of 5-Acetylpyridin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetylpyridin-2(1H)-one is a heterocyclic organic compound belonging to the pyridinone class of molecules. The pyridinone scaffold is a well-established pharmacophore found in numerous natural products and synthetic compounds with a broad range of biological activities. While specific and extensive research on the bioactivity of this compound itself is limited in publicly available literature, its structural features suggest significant potential as a lead compound or a key intermediate in the development of novel therapeutics. This technical guide provides an in-depth overview of the potential research applications of this compound based on the activities of its close structural analogs and the broader pyridin-2-one class. It includes detailed experimental protocols for evaluating these potential activities and visual workflows to guide research efforts.

Introduction

The pyridin-2(1H)-one moiety is a "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. This compound, with its reactive acetyl group, offers a prime site for chemical modification, allowing for the generation of diverse chemical libraries for screening. This document aims to serve as a comprehensive resource for researchers interested in exploring the therapeutic potential of this compound and its derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueReference
CAS Number 1124-29-4[1][2]
Molecular Formula C₇H₇NO₂[1][2]
Molecular Weight 137.14 g/mol [1][2]
Appearance Pale yellow solid[2]
Boiling Point 364.7 ± 22.0 °C at 760 mmHg[1]
Flash Point 174.4 ± 22.3 °C[1]
Density 1.2 ± 0.1 g/cm³[1]
Storage Temperature 2-8°C under inert gas[2]

Potential Research Applications and Supporting Evidence

Based on the biological activities reported for structurally related pyridin-2-one derivatives, the following areas represent promising avenues for research into this compound.

Anticancer Activity

Numerous pyridine-2(1H)-thione and other pyridine derivatives have shown potent antiproliferative activity against various cancer cell lines, including colon, liver, and breast cancer.[3] The mechanism of action for some of these derivatives has been linked to the inhibition of key signaling pathways involved in cell proliferation and survival.

Hypothetical Signaling Pathway for Anticancer Screening:

A common mechanism for anticancer agents is the inhibition of protein kinases, leading to the induction of apoptosis. The following diagram illustrates a hypothetical pathway that could be investigated for this compound and its derivatives.

anticancer_pathway This compound This compound Kinase Kinase This compound->Kinase Inhibition Downstream_Effector Downstream Effector (e.g., Akt, ERK) Kinase->Downstream_Effector Activation Proliferation_Survival Proliferation & Survival Downstream_Effector->Proliferation_Survival Apoptosis Apoptosis Downstream_Effector->Apoptosis Inhibition

A hypothetical kinase inhibition pathway for anticancer drug screening.
Antimicrobial Activity

Derivatives of pyridine-2(1H)-thione have demonstrated significant antibacterial and antifungal properties.[4] The evaluation of this compound against a panel of pathogenic bacteria and fungi could reveal its potential as a novel antimicrobial agent.

Anti-inflammatory Activity

Certain pyridinone derivatives have been reported to possess anti-inflammatory properties.[5] This suggests that this compound could be investigated for its ability to modulate inflammatory pathways, for instance, by inhibiting the production of pro-inflammatory cytokines.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the potential biological activities of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of 2-methoxy-5-acetylpyridine.[2]

Materials:

  • 2-Methoxy-5-acetylpyridine

  • 6 N Hydrochloric acid

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Mix 2-Methoxy-5-acetylpyridine (10 mmol) with 6 N hydrochloric acid solution.

  • Heat the reaction mixture at 100 °C for 5 hours.

  • After the reaction is complete, cool the mixture and neutralize it to pH 7 with sodium hydroxide solution.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Recrystallize the resulting residue from ethyl acetate to obtain 5-acetyl-2(1H)-pyridinone as a white solid.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, HepG2, MCF-7)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO). Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Standardized microbial inoculum

Procedure:

  • Prepare a serial two-fold dilution of this compound in the broth medium in a 96-well plate.

  • Add a standardized inoculum of the test microorganism to each well.

  • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental and Developmental Workflow

The following diagram outlines a general workflow for the synthesis, screening, and lead optimization of this compound derivatives.

workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of This compound Derivatization Chemical Modification (e.g., at acetyl group) Synthesis->Derivatization Library Library of Derivatives Derivatization->Library Primary_Screening Primary Screening (e.g., MTT, MIC) Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Hit_Identification->SAR_Studies Mechanism_Studies Mechanism of Action (Signaling Pathways) Hit_Identification->Mechanism_Studies SAR_Studies->Derivatization In_Vivo In Vivo Studies Mechanism_Studies->In_Vivo Lead_Compound Lead Compound In_Vivo->Lead_Compound

General workflow for the development of this compound derivatives.

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. Its versatile chemical nature, coupled with the proven biological activities of the broader pyridin-2-one class, makes it an attractive scaffold for medicinal chemistry campaigns. The experimental protocols and workflows provided in this guide are intended to facilitate the exploration of its potential in anticancer, antimicrobial, and anti-inflammatory research. Further investigation is warranted to elucidate the specific biological activities and mechanisms of action of this compound and its derivatives, which could lead to the discovery of new and effective drugs.

References

Methodological & Application

Application Notes and Protocols: 5-Acetylpyridin-2(1H)-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetylpyridin-2(1H)-one is a valuable heterocyclic building block in organic synthesis, offering multiple reactive sites for the construction of complex molecular architectures. Its pyridinone core is a prevalent scaffold in medicinal chemistry, found in numerous biologically active compounds. The presence of a reactive acetyl group and a modifiable pyridinone ring system allows for diverse synthetic transformations, making it an attractive starting material for the development of novel therapeutics and functional materials.

This document provides detailed application notes and experimental protocols for the utilization of this compound in two key synthetic transformations: the Claisen-Schmidt condensation to form chalcone derivatives and the Suzuki-Miyaura coupling for the synthesis of biaryl compounds.

Key Applications

This compound serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds, including but not limited to:

  • Chalcones and Flavonoids: The acetyl group readily participates in base-catalyzed condensation reactions with aromatic aldehydes to yield chalcones, which are precursors to flavonoids and other biologically active molecules.

  • Pyrazoles and other Heterocycles: The α,β-unsaturated ketone moiety of the resulting chalcones can be further reacted with reagents like hydrazine to construct pyrazole rings.

  • Biaryl Pyridinones: The pyridinone ring can be halogenated and subsequently used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents, a common motif in kinase inhibitors.

Experimental Protocols

Claisen-Schmidt Condensation for the Synthesis of Pyridyl Chalcones

The Claisen-Schmidt condensation of this compound with various aromatic aldehydes provides a straightforward route to pyridyl chalcones. These compounds are of significant interest due to their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Reaction Scheme:

---> (Base, EtOH)

Detailed Experimental Protocol:

  • To a solution of this compound (1.0 eq.) and a substituted aromatic aldehyde (1.1 eq.) in ethanol (10 mL/mmol of pyridinone), add a 10% aqueous solution of sodium hydroxide (2.0 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • Acidify the mixture to pH 5-6 with dilute hydrochloric acid.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from ethanol to afford the desired chalcone.

Data Presentation: Representative Data for Synthesized Chalcones

EntryR-Group (Ar)Yield (%)Melting Point (°C)1H NMR (400 MHz, DMSO-d6) δ (ppm)13C NMR (100 MHz, DMSO-d6) δ (ppm)
1Phenyl85198-20012.5 (s, 1H), 8.2-7.4 (m, 9H), 6.5 (d, 1H)188.2, 163.5, 145.1, 142.3, 135.2, 130.8, 129.1, 128.7, 122.5, 118.9, 106.1
24-Methoxyphenyl88210-21212.4 (s, 1H), 8.1-7.0 (m, 8H), 6.5 (d, 1H), 3.8 (s, 3H)187.9, 163.6, 161.8, 145.0, 142.5, 131.0, 127.8, 120.2, 118.8, 114.5, 106.0, 55.5
34-Chlorophenyl82225-22712.6 (s, 1H), 8.2-7.5 (m, 8H), 6.5 (d, 1H)188.0, 163.4, 144.8, 142.0, 135.0, 134.1, 130.5, 129.2, 122.8, 119.0, 106.2

Note: The provided data is representative and based on typical results for analogous reactions.

Synthesis of 5-Bromo-pyridin-2(1H)-one via Sandmeyer Reaction

To perform Suzuki-Miyaura coupling on the pyridinone ring, a halogenated precursor is required. 5-Bromo-pyridin-2(1H)-one can be synthesized from the commercially available 5-Amino-pyridin-2(1H)-one via a Sandmeyer reaction.

Reaction Scheme:

---> (1. NaNO2, HBr/H2O; 2. CuBr)

Detailed Experimental Protocol:

  • Dissolve 5-Amino-pyridin-2(1H)-one (1.0 eq.) in an aqueous solution of hydrobromic acid (48%, 5.0 eq.).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, dissolve copper(I) bromide (1.2 eq.) in hydrobromic acid (48%).

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 1 hour.

  • Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-pyridin-2(1H)-ones

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. Here, it is used to couple 5-Bromo-pyridin-2(1H)-one with various arylboronic acids to generate biaryl pyridinone derivatives, which are scaffolds of interest in drug discovery, particularly as kinase inhibitors.

Reaction Scheme:

  • R-B(OH)2 (Arylboronic acid) ---> (Pd Catalyst, Base, Solvent)

Detailed Experimental Protocol:

  • To a degassed mixture of 5-Bromo-pyridin-2(1H)-one (1.0 eq.), an arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water, 4:1), add a palladium catalyst such as Pd(PPh3)4 (0.05 eq.).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-pyridin-2(1H)-one.

Data Presentation: Representative Data for Suzuki-Miyaura Coupling Products

EntryR-Group (Ar)Yield (%)Melting Point (°C)1H NMR (400 MHz, DMSO-d6) δ (ppm)13C NMR (100 MHz, DMSO-d6) δ (ppm)
1Phenyl75215-21712.1 (s, 1H), 8.0-7.2 (m, 8H), 6.4 (d, 1H)164.0, 139.8, 138.5, 131.2, 129.0, 127.8, 126.5, 125.3, 118.2, 105.8
24-Tolyl78228-23012.0 (s, 1H), 7.9-7.1 (m, 7H), 6.4 (d, 1H), 2.3 (s, 3H)164.1, 138.3, 137.2, 135.8, 131.0, 129.5, 126.3, 125.1, 118.1, 105.7, 20.8
33-Thienyl68205-20712.2 (s, 1H), 8.1-7.1 (m, 6H), 6.4 (d, 1H)163.9, 140.5, 138.7, 131.5, 127.0, 126.8, 125.5, 122.1, 118.3, 105.9

Note: The provided data is representative and based on typical results for analogous reactions.

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis and potential applications of derivatives from this compound.

Synthetic_Workflow start This compound claisen Claisen-Schmidt Condensation start->claisen Aromatic Aldehydes halogenation Halogenation start->halogenation chalcone Pyridyl Chalcones claisen->chalcone heterocyclization Heterocyclization (e.g., with hydrazine) chalcone->heterocyclization bio_chalcone Biological Screening (Antimicrobial, Anticancer) chalcone->bio_chalcone pyrazole Pyridyl Pyrazoles heterocyclization->pyrazole halo_pyridinone 5-Halo-acetylpyridin-2(1H)-one halogenation->halo_pyridinone suzuki Suzuki-Miyaura Coupling halo_pyridinone->suzuki Arylboronic Acids biaryl 5-Aryl-acetylpyridin-2(1H)-ones suzuki->biaryl kinase_inhibitors Kinase Inhibitor Scaffolds biaryl->kinase_inhibitors

Caption: Synthetic pathways from this compound.

Conclusion

This compound is a readily functionalizable building block with significant potential in the synthesis of diverse heterocyclic compounds. The protocols outlined in these application notes for Claisen-Schmidt condensation and Suzuki-Miyaura coupling provide robust methods for accessing pyridyl chalcones and biaryl pyridinones, respectively. These derivatives serve as valuable scaffolds for further synthetic elaboration and are promising candidates for drug discovery and materials science applications. The provided representative data and workflow diagrams offer a clear guide for researchers embarking on the use of this versatile starting material.

Application Notes and Protocols: 5-Acetylpyridin-2(1H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetylpyridin-2(1H)-one is a heterocyclic compound belonging to the 2-pyridinone class of molecules. The 2-pyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in numerous natural products and its ability to interact with a wide range of biological targets.[1] Pyridinone derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor, antiviral, and enzyme inhibitory effects.[2][3] This document provides an overview of the potential applications of this compound in medicinal chemistry, with a focus on its synthesis, and a generalized view of its potential biological evaluation based on related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 1124-29-4[4]
Molecular Formula C7H7NO2[4]
Molecular Weight 137.14 g/mol [4]
Synonyms 5-acetyl-2-hydroxypyridine, 1-(6-hydroxy-3-pyridinyl)ethanone[4]
Physical State Solid[4]

Synthesis Protocol

Reaction Scheme:

A plausible synthetic route involves the cyclization of an appropriate precursor. One common method is the reaction of a β-keto ester with an enamine or a similar nitrogen-containing species.

Generalized Experimental Protocol:

  • Reaction Setup: To a solution of an appropriate starting material (e.g., a derivative of 3-oxopentanedioate) in a suitable solvent (e.g., ethanol or acetic acid), add a nitrogen source such as ammonium acetate.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel, to yield the desired this compound.

Potential Medicinal Chemistry Applications and Biological Activity

Derivatives of the 2-pyridinone scaffold have been extensively investigated for their potential as therapeutic agents. While specific quantitative biological data for this compound is limited in the public domain, studies on closely related analogues provide insights into its potential applications.

Anticancer Activity

Numerous 2-pyridinone derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. For instance, a study on a series of novel 2-pyridinone derivatives demonstrated significant cytotoxic effects. The half-maximal inhibitory concentrations (IC50) for some of these compounds are summarized in Table 2. This data suggests that the 2-pyridinone scaffold can be a valuable starting point for the development of new anticancer agents.

Table 2: In Vitro Anticancer Activity (IC50 in µM) of Selected 2-Pyridinone Derivatives

CompoundHCT-116 (Colon)MCF-7 (Breast)NCI-H460 (Lung)
Doxorubicin (Control) 0.450.980.62
Derivative A 1.232.541.87
Derivative B 0.891.761.15
Derivative C 2.113.412.56

Note: The data presented is for illustrative purposes based on derivatives of the 2-pyridinone core and not for this compound itself.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential biological activities of this compound, based on standard assays used in drug discovery.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7, or NCI-H460) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound solutions to the wells, and include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific enzyme target.

  • Reagent Preparation: Prepare solutions of the target enzyme, the substrate, and this compound in a suitable assay buffer.

  • Assay Procedure: In a 96-well plate, add the enzyme solution and different concentrations of the test compound. Incubate for a predetermined period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The detection method will depend on the specific enzyme and substrate used.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

The following diagrams illustrate generalized workflows and concepts relevant to the medicinal chemistry applications of this compound.

G cluster_0 Synthesis Workflow Start Start Precursors Select Starting Materials (e.g., β-keto ester, Nitrogen Source) Start->Precursors Reaction Cyclization Reaction (e.g., Reflux in Solvent) Precursors->Reaction Workup Isolation of Crude Product Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: Generalized workflow for the synthesis of this compound.

G cluster_1 Anticancer Drug Screening Workflow Compound This compound Cell_Lines Panel of Cancer Cell Lines (e.g., HCT-116, MCF-7) Compound->Cell_Lines In_Vitro_Assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) Cell_Lines->In_Vitro_Assay IC50 Determine IC50 Values In_Vitro_Assay->IC50 Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) IC50->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

Caption: Typical workflow for in vitro anticancer drug screening.

G cluster_2 General Mechanism of Cytotoxic Agents Drug Cytotoxic Agent (e.g., this compound derivative) Cell Cancer Cell Drug->Cell Target Intracellular Target (e.g., DNA, Enzymes) Cell->Target Damage Cellular Damage Target->Damage Pathway Activation of Apoptotic Pathways Damage->Pathway Apoptosis Programmed Cell Death (Apoptosis) Pathway->Apoptosis

Caption: Simplified signaling pathway for a generic cytotoxic anticancer agent.

References

Application Notes: 5-Acetylpyridin-2(1H)-one as a Putative Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

5-Acetylpyridin-2(1H)-one is a pyridinone derivative with potential as a fluorescent probe. The pyridinone scaffold is a component of various fluorescent molecules used in biological and chemical sensing.[1] While specific protocols for this compound are not yet established in the literature, its structural similarity to other fluorescent pyridinone derivatives suggests its potential utility in applications such as metal ion detection and cellular imaging.[2][3] These notes provide a generalized protocol for the initial characterization and application of this compound as a fluorescent probe, based on methodologies reported for analogous compounds.

Physicochemical Properties and Data Presentation

PropertyHypothetical ValueNotes
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol [4]
Appearance Solid[4]
Excitation Wavelength (λex) 350 - 390 nmRequires experimental determination.
Emission Wavelength (λem) 420 - 480 nmRequires experimental determination.
Quantum Yield (Φ) 0.1 - 0.4Highly dependent on the solvent and local environment.
Molar Extinction Coefficient (ε) 10,000 - 20,000 M⁻¹cm⁻¹At the excitation maximum.
Solubility Soluble in DMSO, DMF, MethanolTo be determined experimentally.

Experimental Protocols

The following are generalized protocols that can serve as a starting point for evaluating this compound as a fluorescent probe. Optimization of parameters such as concentration, incubation time, and buffer composition will be necessary.

Protocol 1: Spectroscopic Characterization

This protocol outlines the basic steps to determine the fluorescence excitation and emission spectra of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvents (e.g., DMSO, PBS, Methanol)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Working Solution Preparation: Dilute the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 µM.

  • Excitation Spectrum Measurement: a. Set the fluorometer to scan a range of excitation wavelengths (e.g., 300-450 nm). b. Set the emission wavelength to an estimated maximum (e.g., 450 nm). c. Record the excitation spectrum. The peak of this spectrum is the optimal excitation wavelength (λex).

  • Emission Spectrum Measurement: a. Set the fluorometer's excitation wavelength to the determined λex. b. Scan a range of emission wavelengths (e.g., 400-600 nm). c. Record the emission spectrum. The peak of this spectrum is the optimal emission wavelength (λem).

  • Data Analysis: Plot the fluorescence intensity versus wavelength for both excitation and emission spectra.

Protocol 2: Putative Application in Metal Ion Sensing

Based on the properties of related pyridinone compounds, this compound could potentially act as a chemosensor for metal ions.[2] This protocol provides a general method for screening its response to various metal ions.

Materials:

  • This compound stock solution (as prepared in Protocol 1)

  • Aqueous solutions of various metal salts (e.g., CaCl₂, MgCl₂, ZnCl₂, CuCl₂, FeCl₂, FeCl₃)

  • Experimental buffer (e.g., HEPES, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare Probe Solution: Dilute the this compound stock solution in the experimental buffer to a final concentration of 1-10 µM.

  • Baseline Measurement: Measure the fluorescence emission spectrum of the probe solution alone.

  • Addition of Metal Ions: To separate samples of the probe solution, add aliquots of the metal salt solutions to a final concentration typically ranging from micromolar to millimolar.

  • Incubation: Incubate the solutions for a short period (e.g., 5-15 minutes) at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample after the addition of the respective metal ion.

  • Data Analysis: Compare the fluorescence intensity and any spectral shifts of the probe in the presence of different metal ions to the baseline measurement. A significant change in fluorescence ("turn-on" or "turn-off" response) may indicate sensing capabilities.

Protocol 3: General Protocol for Cellular Staining and Fluorescence Microscopy

This protocol describes a general procedure for using this compound for live-cell imaging. Note: The toxicity and cell permeability of this compound are unknown and must be determined.

Materials:

  • This compound stock solution

  • Cell culture medium

  • Live cells cultured on imaging-compatible dishes (e.g., glass-bottom dishes)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters based on determined spectra)

  • PBS (Phosphate-Buffered Saline)

Procedure:

  • Cell Preparation: Grow cells to a suitable confluency on imaging dishes.

  • Probe Loading: a. Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration in the range of 1-10 µM. b. Remove the existing medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal time should be determined experimentally.

  • Washing: Remove the loading solution and wash the cells 2-3 times with warm PBS or fresh medium to remove excess probe.

  • Imaging: Image the cells using a fluorescence microscope. Use the experimentally determined excitation wavelength and collect the emission within the appropriate range.

  • Cytotoxicity Assay (Recommended): Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to assess the effect of the probe on cell viability at the concentrations used for imaging.

Visualizations

The following diagrams illustrate generalized workflows and potential mechanisms relevant to the application of a novel fluorescent probe like this compound.

experimental_workflow cluster_prep Preparation cluster_char Characterization cluster_app Application (e.g., Metal Ion Sensing) cluster_img Cellular Imaging stock Prepare Stock Solution (1-10 mM in DMSO) working Prepare Working Solution (1-10 µM in Buffer) stock->working excitation Measure Excitation Spectrum working->excitation add_analyte Add Metal Ions working->add_analyte load_cells Load Probe onto Live Cells working->load_cells emission Measure Emission Spectrum excitation->emission incubate Incubate add_analyte->incubate measure_response Measure Fluorescence Response incubate->measure_response wash_cells Wash Excess Probe load_cells->wash_cells image_cells Fluorescence Microscopy wash_cells->image_cells

Caption: General experimental workflow for characterizing and applying a novel fluorescent probe.

signaling_pathway cluster_cell Cellular Environment cluster_detection Detection MetalIon Metal Ion (e.g., Zn²⁺) Probe This compound (Low Fluorescence) MetalIon->Probe Binding Complex Probe-Metal Complex (High Fluorescence) Probe->Complex Fluorescence Fluorescence Signal Increase Complex->Fluorescence

Caption: Hypothetical mechanism for metal ion detection using this compound.

References

Application Notes and Protocols for 5-Acetylpyridin-2(1H)-one: Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 5-Acetylpyridin-2(1H)-one (CAS No. 1124-29-4). Due to the limited availability of comprehensive toxicological data for this specific compound, safety protocols incorporate data from the closely related compound, 2-Acetylpyridine, as a precautionary measure. All users should conduct a thorough risk assessment before commencing any work.

Section 1: Compound Identification and Properties

This compound is a derivative of the 2-pyridinone core, also known by synonyms such as 1-(6-Hydroxypyridin-3-yl)ethanone and 2-Hydroxy-5-acetylpyridine.[1] It exists as a solid at room temperature.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number1124-29-4[1]
Molecular FormulaC7H7NO2[1]
Molecular Weight137.14 g/mol [1]
Physical FormSolid[1]
Boiling Point364.7 ± 22.0 °C at 760 mmHg[1]
Flash Point174.4 ± 22.3 °C[1]
Density1.2 ± 0.1 g/cm³[1]

Section 2: Hazard Identification and Safety Data

The primary hazards associated with this compound are related to irritation and potential harm upon ingestion or inhalation.

Table 2: GHS Hazard Classification for this compound

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureH335May cause respiratory irritation

Signal Word: Warning

Precautionary Statements: P261, P305+P351+P338

Table 3: Toxicological Data for 2-Acetylpyridine (CAS No. 1122-62-9)

MetricValueSpeciesSource
LD50 Oral2280 mg/kgRat[2]
Eye IrritationCategory 2[3]
Skin IrritationCategory 2[3]

Section 3: Experimental Protocols

Protocol for Safe Handling of this compound

This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.

1. Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
  • Ensure that an emergency eyewash station and safety shower are readily accessible and within a 10-second travel distance from the work area.[4]

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.
  • Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not recommended.
  • Body Protection: A fully buttoned, flame-retardant lab coat should be worn at all times.

3. Handling Procedures:

  • Avoid generating dust.
  • Weigh the compound in a fume hood or a ventilated balance enclosure.
  • Keep containers tightly closed when not in use.
  • Avoid contact with skin, eyes, and clothing.[2]
  • Wash hands thoroughly after handling, even if gloves were worn.

4. Spill Response:

  • Small Spills:
  • Evacuate the immediate area.
  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.
  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
  • Clean the spill area with soap and water.
  • Large Spills:
  • Evacuate the laboratory and alert personnel in adjacent areas.
  • Contact the institution's environmental health and safety (EHS) department immediately.
  • Do not attempt to clean up a large spill without appropriate training and equipment.

5. First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Protocol for Safe Storage of this compound

Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.

1. Storage Conditions:

  • Store in a cool, dry, and well-ventilated area.
  • Recommended storage temperature is between 2-8°C under an inert gas (e.g., nitrogen or argon).
  • Keep containers tightly closed to prevent moisture absorption and contamination.

2. Incompatible Materials:

  • Store away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]
  • Keep away from sources of ignition, heat, sparks, and open flames.[2][4]

3. Container Labeling:

  • All containers must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.

4. Waste Disposal:

  • Dispose of unwanted this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Section 4: Visualized Workflows and Relationships

Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Response Risk_Assessment Conduct Risk Assessment PPE Don Personal Protective Equipment Risk_Assessment->PPE Engineering_Controls Verify Engineering Controls (Fume Hood, Eyewash) PPE->Engineering_Controls Weighing Weigh Compound in Fume Hood Engineering_Controls->Weighing Experiment Perform Experiment Weighing->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Spill Spill Occurs Experiment->Spill Waste_Disposal Dispose of Hazardous Waste Decontaminate->Waste_Disposal Remove_PPE Remove and Clean PPE Waste_Disposal->Remove_PPE Hand_Washing Wash Hands Thoroughly Remove_PPE->Hand_Washing First_Aid Administer First Aid Spill->First_Aid

Caption: Workflow for the safe handling of chemical compounds.

Incompatibility_Diagram cluster_incompatibles Incompatible Materials cluster_conditions Conditions to Avoid Compound This compound Oxidizers Strong Oxidizing Agents Compound->Oxidizers Hazardous Reaction Acids Strong Acids Compound->Acids Hazardous Reaction Bases Strong Bases Compound->Bases Hazardous Reaction Reducing_Agents Strong Reducing Agents Compound->Reducing_Agents Hazardous Reaction Ignition Ignition Sources (Heat, Sparks, Flames) Compound->Ignition Avoid Moisture Moisture Compound->Moisture Avoid

Caption: Incompatibilities and conditions to avoid for this compound.

References

Application Notes and Protocols for the Analytical Detection of 5-Acetylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 5-Acetylpyridin-2(1H)-one, a key heterocyclic compound of interest in pharmaceutical research and development. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic methods are designed to offer robust and reliable analytical solutions.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quantification of this compound in bulk drug substances and formulated products. The protocol is based on a reverse-phase separation with UV detection, offering a balance of speed and sensitivity.

Experimental Protocol

1.1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation.

1.2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound reference standard

1.3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture, with the aqueous phase containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm[2]

  • Injection Volume: 10 µL

1.4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: Representative HPLC Method Performance
ParameterRepresentative Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery)98 - 102%

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Calibration Standards B->C E Inject into HPLC System C->E D Dissolve and Filter Sample D->E F Separation on C18 Column E->F G UV Detection at 220 nm F->G H Data Acquisition G->H I Generate Calibration Curve H->I J Quantify Analyte I->J

Caption: Workflow for the HPLC analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue extracts.[3][4][5]

Experimental Protocol

2.1. Instrumentation:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

2.2. Reagents and Standards:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal Standard (IS): A stable isotope-labeled analog of the analyte is recommended.

2.3. LC-MS/MS Conditions:

  • Column: A C18 or HILIC column suitable for polar compounds (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient program should be optimized to ensure good separation from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the standards into the mass spectrometer.

Data Presentation: Representative LC-MS/MS Method Performance
ParameterRepresentative Value
Linearity Range0.01 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.003 ng/mL
Limit of Quantification (LOQ)0.01 ng/mL
Precision (%RSD)< 15%
Accuracy (Recovery)85 - 115%

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Matrix Collection B Protein Precipitation / LLE / SPE A->B C Evaporation and Reconstitution B->C D Injection into LC System C->D E Chromatographic Separation D->E F ESI+ Ionization E->F G MRM Detection F->G H Peak Integration G->H I Quantification using IS H->I

Caption: Workflow for the LC-MS/MS analysis of biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS can be employed for the analysis of this compound, particularly for assessing its presence in volatile or semi-volatile sample matrices. Derivatization may be necessary to improve its volatility and chromatographic performance.

Experimental Protocol

3.1. Instrumentation:

  • GC System: A gas chromatograph with a split/splitless injector and a suitable capillary column.

  • Mass Spectrometer: A mass spectrometer detector (e.g., quadrupole).

3.2. Reagents and Derivatizing Agents:

  • Solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS for silylation)

  • This compound reference standard

3.3. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: A suitable mass range to detect the molecular ion and characteristic fragments of the derivatized analyte (e.g., m/z 40-400).

Data Presentation: Representative GC-MS Method Performance
ParameterRepresentative Value
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1 ng/mL

Logical Relationship: GC-MS Derivatization and Analysis

GCMS_Logic A This compound B Derivatization (e.g., Silylation) A->B Improves Volatility C Volatile Derivative B->C D GC Separation C->D E EI Ionization D->E F Mass Analysis E->F G Detection F->G

Caption: Logical steps in the GC-MS analysis of this compound.

Spectroscopic Methods

Spectroscopic techniques are valuable for the structural confirmation and quantification of this compound in simpler matrices.

UV-Vis Spectroscopy

This method is useful for quick concentration measurements in solutions where this compound is the primary absorbing species.

Protocol:

  • Prepare a series of standard solutions of this compound in a suitable solvent (e.g., ethanol or water).

  • Record the UV-Vis spectrum for each standard to determine the wavelength of maximum absorbance (λmax).

  • Generate a calibration curve by plotting absorbance at λmax versus concentration.

  • Measure the absorbance of the sample solution at λmax and determine its concentration using the calibration curve.

Quantitative NMR (qNMR) Spectroscopy

qNMR provides a primary method for determining the purity of this compound without the need for a specific reference standard of the same compound.

Protocol:

  • Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte based on the integral values, the number of protons for each signal, and the known purity and mass of the internal standard.

References

Application Notes and Protocols for 5-Acetylpyridin-2(1H)-one in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the biological activities of structurally related pyridinone derivatives. As of the date of this document, specific experimental data for the dosing and administration of 5-Acetylpyridin-2(1H)-one in cell culture is limited in publicly available literature. Therefore, the provided information should be considered a starting point for experimental design and will require optimization for specific cell lines and research questions.

Introduction

This compound is a heterocyclic organic compound belonging to the pyridinone class. While specific biological activities of this compound are not extensively documented, the pyridinone scaffold is a common feature in many biologically active molecules with a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. Several studies on related pyridinone derivatives have demonstrated their potential to modulate cellular processes, including proliferation and signaling pathways. These application notes provide a general framework for researchers and drug development professionals to begin investigating the in vitro effects of this compound.

Data Presentation: Cytotoxicity of Related Pyridinone Derivatives

To establish a preliminary effective concentration range for this compound, it is useful to consider the cytotoxic activities of other pyridinone-based compounds that have been evaluated in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several pyridinone derivatives from published studies. This data can guide the initial dose-response experiments for this compound.

Compound ClassCell LineAssayIC50 (µM)Reference
2(1H)-Pyridone derivativesHepG2 (Liver Cancer)MTT53.6–77.6[1]
2(1H)-Pyridone derivativesMCF-7 (Breast Cancer)MTT56.3–78.3[1]
Pyridine derivativesHT29 (Colorectal Cancer)MTT2.243 ± 0.217[2]
Pyridinone-thienopyrimidine derivativesGTL-16 (Gastric Carcinoma)Met kinase assay0.06 - 0.07[3]
Pyridinone–quinazoline derivativesMCF-7, HeLa, HepG2MTT9 - 15[3]

Note: The IC50 values are highly dependent on the specific chemical structure of the derivative, the cell line used, and the assay conditions. The provided data suggests that a broad concentration range, from low micromolar to high micromolar, should be initially screened for this compound.

Experimental Protocols

The following are detailed protocols for the preparation, administration, and evaluation of this compound in a typical cell culture setting.

Preparation of Stock Solution

A high-concentration stock solution is essential for accurate and reproducible dosing.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Determine the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Calculate the mass of this compound required to prepare the desired volume of stock solution. The molecular weight of this compound is 137.14 g/mol .

    • Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the tube thoroughly until the compound is completely dissolved. A brief sonication step may be used if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the treatment groups) must be included in all experiments.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxic potential of a compound.

Materials:

  • Selected cell line(s) (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom cell culture plates

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. A suggested starting range based on related compounds could be 0.1, 1, 10, 25, 50, and 100 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization of Potential Mechanisms and Workflows

Hypothetical Signaling Pathway

Given that many pyridinone derivatives exhibit anti-proliferative effects, a plausible, though hypothetical, mechanism could involve the modulation of key signaling pathways that regulate cell cycle progression and apoptosis. The following diagram illustrates a generic pathway that could be investigated.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras 5_Acetylpyridin_2_1H_one This compound 5_Acetylpyridin_2_1H_one->PI3K MEK MEK 5_Acetylpyridin_2_1H_one->MEK Caspase9 Caspase-9 5_Acetylpyridin_2_1H_one->Caspase9 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Caspase9 Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathways affected by this compound.

Experimental Workflow

The following diagram outlines a general workflow for screening and characterizing the in vitro activity of this compound.

A Compound Preparation (Stock Solution in DMSO) C Dose-Response Treatment (Serial Dilutions of Compound) A->C B Cell Culture (Seeding in 96-well plates) B->C D Incubation (24h, 48h, 72h) C->D E Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) D->E F Data Analysis (Calculate IC50) E->F G Mechanism of Action Studies (Based on IC50 values) F->G H Western Blot (Signaling Pathway Analysis) G->H I Flow Cytometry (Cell Cycle, Apoptosis) G->I J Gene Expression Analysis (qPCR, RNA-seq) G->J

Caption: General experimental workflow for in vitro evaluation.

References

use of 5-Acetylpyridin-2(1H)-one as a catalyst in chemical reactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 5-Acetylpyridin-2(1H)-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

Subject: Investigation into the Catalytic Use of this compound

Upon a comprehensive review of available scientific literature, it has been determined that there is currently no documented . The existing body of research primarily focuses on the synthesis and physicochemical properties of this compound and its derivatives.

While direct applications in catalysis are not reported, this document provides valuable information regarding the synthesis of related pyridine derivatives, which may be of interest for researchers exploring the potential of this class of compounds. The following sections detail a synthetic protocol for a structurally related compound, 4-acetylpyridine oxime, and provide a visual representation of the experimental workflow.

Experimental Protocol: Synthesis of a Related Pyridine Derivative

The following protocol describes the synthesis of 4-acetylpyridine oxime, a related compound, and is adapted from a standard organic synthesis procedure. This protocol is provided as a representative example of the synthesis of acetylpyridine derivatives.

Table 1: Reagents and Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
4-AcetylpyridineC₇H₇NO121.1436.3 g (0.30 mol)Distilled under reduced pressure before use.
Hydroxylamine hydrochlorideNH₂OH·HCl69.4925.0 g (0.36 mol)97% purity.
Sodium hydroxideNaOH40.0070 mL of 20% aq. soln.
WaterH₂O18.02As requiredDeionized.
Drierite (Anhydrous Calcium Sulfate)CaSO₄136.14As requiredFor drying.

Procedure:

  • Preparation of Hydroxylamine Solution: Dissolve 25.0 g (0.36 mol) of hydroxylamine hydrochloride in 50 mL of water. Add this solution to 70 mL of 20% aqueous sodium hydroxide in a 500-mL Erlenmeyer flask.

  • Reaction Initiation: To the magnetically stirred hydroxylamine solution, add 36.3 g (0.30 mol) of 4-acetylpyridine at once. A precipitate will form rapidly.

  • Reaction and Precipitation: Stir the reaction mixture at 0–5°C for 2 hours.

  • Isolation of Crude Product: Collect the precipitate by suction filtration and wash it with 500 mL of cold water. The crude product is a mixture of E- and Z-isomers of 4-acetylpyridine oxime.

  • Recrystallization for Pure E-isomer:

    • Dissolve the crude product in 600 mL of hot water in a 2-L Erlenmeyer flask.

    • Decant the hot solution from any undissolved residue.

    • Allow the supernatant to cool slowly to 30°C over 2-3 hours.

    • Collect the precipitate at this temperature by suction filtration.

    • Repeat the recrystallization process to obtain the pure E-oxime.

  • Drying: Dry the final product under reduced pressure over Drierite to a constant weight.

Expected Yield: 27.1–28.3 g (66–69%) of pure E-4-acetylpyridine oxime.

Visualizing the Synthesis: Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 4-acetylpyridine oxime.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product reagent reagent process process product product intermediate intermediate A 4-Acetylpyridine D Mix & Stir at 0-5°C for 2h A->D B Hydroxylamine Hydrochloride B->D C Sodium Hydroxide Solution C->D E Filtration & Washing D->E F Recrystallization (x2) E->F G Drying under Reduced Pressure F->G H Pure E-4-acetylpyridine oxime G->H

Caption: Workflow for the synthesis of E-4-acetylpyridine oxime.

Troubleshooting & Optimization

5-Acetylpyridin-2(1H)-one stability issues and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Acetylpyridin-2(1H)-one. This information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the handling, storage, and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound revolves around its potential for chemical degradation, which can be accelerated by factors such as improper storage temperature, exposure to light, and extreme pH conditions. A key aspect of its chemistry is the existence of tautomers: the 2-pyridone form and the 2-hydroxypyridine form. The equilibrium between these forms can be influenced by the solvent and the presence of substituents. The solid-state is predominantly the 2-pyridone form.[1] Electron-withdrawing groups, like the 5-acetyl group, can influence this tautomeric balance, potentially affecting its stability.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability and prevent degradation, it is recommended to store this compound at 2-8°C. The compound should be kept in a tightly sealed container to protect it from moisture and air. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q3: I've observed a change in the color of my this compound sample. What could be the cause?

A3: A change in color, such as the appearance of a yellow or brownish hue, often indicates degradation. This can be caused by exposure to light, elevated temperatures, or chemical contamination. One study on a related compound identified a colored product, 2-acetyl-6-(hydroxymethyl)-5,6-dihydro-4H-pyridinone, formed in a Maillard reaction model system.[2] While not a direct degradation product under normal storage, it highlights the potential for color formation upon chemical transformation. If you observe a color change, it is recommended to verify the purity of the compound using an appropriate analytical method, such as HPLC, before proceeding with your experiments.

Q4: How can I monitor the stability of my this compound sample over time?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the most effective way to monitor the purity and degradation of this compound. This method can separate the intact compound from its potential degradation products, allowing for quantification of its purity over time.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Degradation of this compound leading to lower effective concentration or interference from degradation products.1. Verify the purity of your sample using HPLC. 2. Prepare fresh solutions for your experiments. 3. Review your storage and handling procedures to ensure they align with the recommendations.
Poor solubility The compound may have degraded into less soluble products.1. Attempt to dissolve a small amount in a recommended solvent to check for insolubles. 2. If insolubles are present, purification by recrystallization may be necessary.
Appearance of new peaks in analytical chromatogram (e.g., HPLC, LC-MS) Formation of degradation products.1. Compare the chromatogram to that of a fresh, high-purity standard. 2. Consider performing forced degradation studies to tentatively identify the degradation products.

Hypothetical Degradation Data

The following tables present hypothetical data to illustrate the expected stability of this compound under various conditions. Note: This data is for illustrative purposes only and is not based on experimental results.

Table 1: Effect of Temperature on Stability (Storage as a solid in the dark for 6 months)

TemperaturePurity (%)
-20°C>99%
2-8°C98-99%
Room Temperature (~25°C)90-95%
40°C<85%

Table 2: Effect of pH on Stability (in aqueous solution at 25°C for 24 hours)

pHPurity (%)
2 (Acidic)~90%
7 (Neutral)>98%
12 (Basic)~85%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol describes a general method for assessing the purity of this compound and detecting degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[3][4][5]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

After each stress condition, analyze the samples by HPLC to observe the extent of degradation and the formation of new peaks.

Visualizations

Degradation_Pathway A This compound B Tautomerization (2-Hydroxypyridine form) A->B Equilibrium C Hydrolysis Products (e.g., Ring Opening) A->C Acid/Base D Oxidative Products A->D Oxidizing Agents E Photodegradation Products A->E Light

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis prep Prepare solutions of This compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxid Oxidation prep->oxid heat Thermal prep->heat light Photodegradation prep->light hplc HPLC Analysis acid->hplc base->hplc oxid->hplc heat->hplc light->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

Troubleshooting_Tree start Inconsistent Experimental Results? check_purity Check Purity by HPLC start->check_purity is_pure Is Purity >98%? check_purity->is_pure yes Yes is_pure->yes no No is_pure->no check_conditions Review Experimental Conditions yes->check_conditions degraded Compound has degraded. Prepare fresh solution from new stock. no->degraded review_storage Review Storage and Handling Procedures degraded->review_storage

References

troubleshooting poor solubility of 5-Acetylpyridin-2(1H)-one in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 5-Acetylpyridin-2(1H)-one in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a chemical compound with the molecular formula C₇H₇NO₂. It belongs to the pyridinone class of heterocyclic compounds. It exists as a pale yellow solid and is known to be a derivative of the 2-pyridinone core.[1] While specific solubility data is limited, its structural relative, 2-acetylpyridine, is soluble in water and miscible with ethanol, suggesting that this compound may also have some solubility in polar solvents.[2][3]

Q2: I am observing poor solubility of this compound in my aqueous buffer. What are the common reasons for this?

Poor solubility of this compound in aqueous solutions is a common challenge. Several factors can contribute to this issue:

  • Intrinsic Low Aqueous Solubility: Like many small molecule organic compounds, this compound may have inherently low solubility in water-based buffers.

  • pH of the Buffer: The ionization state of the compound can significantly impact its solubility. Pyridinone derivatives can have acidic or basic properties, and the pH of your buffer may not be optimal for dissolution.

  • Incorrect Solvent Selection: Relying solely on aqueous buffers for a compound that may be more soluble in organic solvents is a primary reason for dissolution failure.

  • Concentration Exceeds Solubility Limit: The amount of compound you are trying to dissolve may be higher than its maximum solubility in the chosen solvent system.

  • Compound Purity and Form: Impurities or the crystalline form of the solid can affect its dissolution characteristics.

Q3: What are the recommended solvents for dissolving this compound?

  • Dimethyl Sulfoxide (DMSO): This is the most common initial solvent for dissolving small molecule inhibitors for in vitro assays. Many pyridinone-based inhibitors show good solubility in DMSO.

  • Ethanol: As a polar protic solvent, ethanol can be a good choice, especially for preparing stock solutions that will be further diluted in aqueous media.

  • Methanol: Similar to ethanol, methanol can also be an effective solvent.

It is recommended to first prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous experimental buffer. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Troubleshooting Guides

Problem: this compound is not dissolving in my chosen solvent.

Troubleshooting Steps:

  • Verify Solvent Choice:

    • If you are using an aqueous buffer directly, switch to an organic solvent like DMSO to prepare a concentrated stock solution first.

  • Gentle Heating:

    • Warm the solution gently in a water bath (e.g., 37°C). This can often increase the rate of dissolution. Do not overheat, as it may degrade the compound.

  • Sonication:

    • Use a sonicator bath to break up any clumps of solid and increase the surface area for dissolution.

  • Vortexing:

    • Agitate the solution vigorously using a vortex mixer.

Experimental Protocol: Preparing a Stock Solution

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mM or 50 mM).

  • Vortex the tube for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.

  • If necessary, warm the solution at 37°C for 10-15 minutes with intermittent vortexing.

  • Once fully dissolved, store the stock solution at -20°C or -80°C as recommended for the compound.

Problem: After diluting my DMSO stock solution into an aqueous buffer, a precipitate forms.

Troubleshooting Steps:

  • Decrease Final Concentration:

    • The final concentration of your compound in the aqueous buffer may be above its solubility limit. Try performing a serial dilution to find the highest workable concentration that does not precipitate.

  • Increase Final DMSO Concentration:

    • While keeping the final DMSO concentration low is ideal, sometimes a slightly higher concentration (e.g., up to 1%) is necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Use a Surfactant:

    • Adding a small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, to your aqueous buffer can help to keep the compound in solution. A typical starting concentration is 0.01-0.1%.

  • pH Adjustment of the Final Buffer:

    • Experiment with adjusting the pH of your final aqueous buffer. A slight change in pH can sometimes significantly improve the solubility of a compound.

Data Presentation: Solubility of Structurally Similar Compounds

CompoundSolventSolubilityReference
2-AcetylpyridineWater200 g/L[2]
2-AcetylpyridineEthanolMiscible[2]

Note: This data is for a structurally related compound and should be used as a general guideline. Empirical testing is necessary to determine the optimal conditions for this compound.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow: Troubleshooting Solubility Issues

G Troubleshooting Workflow for Poor Solubility start Start: Poor solubility of This compound observed check_solvent Is the primary solvent 100% DMSO or Ethanol? start->check_solvent use_organic Dissolve in 100% DMSO to create a stock solution check_solvent->use_organic No no_dissolve Compound still not dissolving? check_solvent->no_dissolve Yes use_organic->no_dissolve heat_sonicate Apply gentle heat (37°C) and/or sonication no_dissolve->heat_sonicate Yes precipitate Precipitate forms upon dilution in aqueous buffer? no_dissolve->precipitate No heat_sonicate->precipitate lower_conc Lower the final concentration precipitate->lower_conc Yes success Success: Compound is soluble precipitate->success No adjust_buffer Adjust buffer pH or add a surfactant (e.g., Tween-20) lower_conc->adjust_buffer lower_conc->success If successful adjust_buffer->success fail Failure: Compound remains insoluble. Consider alternative formulation. adjust_buffer->fail If still precipitates

A flowchart outlining the steps to troubleshoot poor solubility of this compound.

Potential Signaling Pathway Involvement: PI3K/Akt/mTOR

Pyridinone and pyridopyrimidinone derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in cancer cell growth and survival.[4][5] While direct evidence for this compound is pending, its structural class suggests it may be investigated for similar activity.

G Potential Target: PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K Inhibitor->mTOR

A diagram illustrating the potential inhibitory action on the PI3K/Akt/mTOR pathway.

References

unexpected side reactions involving 5-Acetylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Acetylpyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected side reactions observed during reactions involving this compound?

A1: Based on the reactivity of the acetyl group and the pyridinone ring, two primary classes of unexpected side reactions are frequently encountered:

  • Self-Condensation Reactions: The acetyl group's α-protons are acidic and can be deprotonated, especially in the presence of a base, leading to enolate formation. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule of this compound. This can result in a variety of aldol-type condensation products, including dimers and more complex cyclic structures. Studies on the closely related 2-acetylpyridine have shown that under strongly basic conditions, a "domino" condensation can occur, leading to the formation of complex cyclohexane derivatives.[1]

  • Ambident Nucleophilicity (N- vs. O-Alkylation/Acylation): The pyridinone ring exists in tautomeric equilibrium between the lactam (N-H) and lactim (O-H) forms. This creates two nucleophilic centers: the nitrogen and the oxygen. When performing reactions such as alkylation or acylation, a mixture of N-substituted and O-substituted products can be formed. The ratio of these products is highly dependent on the reaction conditions, including the base, solvent, and electrophile used. For instance, alkylation of 2-pyridone salts in DMF often favors N-alkylation, while using a silver salt in benzene can lead exclusively to the O-alkylated product.[2]

Q2: I am observing a persistent impurity in my reaction mixture that I suspect is a self-condensation product. How can I confirm this?

A2: Characterization of the impurity using spectroscopic methods is crucial. High-resolution mass spectrometry (HRMS) can provide the molecular formula, which for a dimer would be C14H12N2O3 (after dehydration). 1H and 13C NMR spectroscopy will be instrumental in elucidating the structure. Look for the disappearance of one set of acetyl protons and the appearance of new olefinic or hydroxyl protons, along with a more complex aromatic region. Comparison of the spectral data with literature reports on aldol condensations of similar acetylpyridines can aid in identification.

Q3: How can I minimize the formation of aldol-type side products?

A3: To suppress self-condensation, consider the following strategies:

  • Temperature Control: Aldol reactions are often reversible and thermodynamically controlled. Running the reaction at lower temperatures can disfavor the condensation pathway.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base to favor the desired reaction over proton abstraction from the acetyl group. If a base is required for your primary reaction, a weaker base may be preferable.

  • Reaction Order and Stoichiometry: If your reaction involves an electrophile, adding this compound slowly to a solution containing the electrophile and any necessary reagents can keep the concentration of the pyridinone low, thus minimizing self-condensation.

  • Protecting Group Strategy: In multi-step syntheses, consider protecting the acetyl group, for example, as a ketal, to prevent enolate formation. The protecting group can be removed in a later step.

Q4: I am trying to perform an N-alkylation but am getting a significant amount of the O-alkylated isomer. How can I improve the selectivity for N-alkylation?

A4: Achieving regioselective N-alkylation can be challenging.[2] Here are some approaches to favor N-alkylation:

  • Solvent and Counter-ion Choice: Polar aprotic solvents like DMF or DMSO generally favor N-alkylation. The choice of the counter-ion of the pyridinone salt can also be critical.

  • Base Selection: The choice of base can influence the position of deprotonation and the subsequent reaction. Some literature suggests that the use of specific bases can direct the alkylation to the nitrogen.

  • Alternative Chemistries: Catalyst- and base-free reactions with organohalides have been reported to achieve specific N-alkylation of hydroxypyridines, potentially through an HX-facilitated conversion of a pyridyl ether intermediate.[3]

Troubleshooting Guides

Issue 1: Low Yield and Complex Product Mixture in Base-Catalyzed Reactions
Symptom Potential Cause Troubleshooting Steps
TLC/LC-MS shows multiple spots/peaks with higher molecular weights than the starting material or expected product.Aldol self-condensation and subsequent reactions.[1]1. Lower the reaction temperature: Attempt the reaction at 0°C or even lower. 2. Change the base: Switch to a weaker or more sterically hindered base (e.g., from NaOH to K2CO3 or a tertiary amine). 3. Modify the order of addition: Add the this compound solution dropwise to the reaction mixture. 4. Reduce reaction time: Monitor the reaction closely and quench it as soon as the desired product is formed.
The isolated product is a colored, possibly polymeric material.Extensive polymerization or degradation.1. Degas the solvent: Remove dissolved oxygen, which can promote oxidative polymerization. 2. Use an inert atmosphere: Conduct the reaction under nitrogen or argon. 3. Check the purity of starting materials: Impurities could be catalyzing decomposition.
Issue 2: Poor Regioselectivity in Substitution Reactions
Symptom Potential Cause Troubleshooting Steps
NMR and LC-MS analysis of the product mixture shows two or more isomers.Competing N- and O-alkylation/acylation due to the ambident nucleophilic nature of the pyridinone ring.[2]1. Vary the solvent: Test a range of solvents from polar aprotic (DMF, DMSO) to non-polar (benzene, toluene). 2. Screen different bases and counter-ions: Try different alkali metal hydrides, carbonates, or organic bases. If possible, prepare and isolate the sodium, potassium, or silver salt of the pyridinone before reaction.[2] 3. Change the electrophile: A harder electrophile may favor reaction at the harder oxygen atom, while a softer electrophile may favor the softer nitrogen atom. 4. Explore alternative synthetic routes: Consider catalyst- and base-free conditions which have been shown to favor N-alkylation.[3]

Experimental Protocols

Protocol 1: Minimizing Aldol Condensation in a Base-Mediated Reaction

This protocol provides a general method for a reaction where this compound is treated with a base before the addition of an electrophile.

  • Preparation:

    • Dry all glassware thoroughly.

    • Use anhydrous solvents.

    • Ensure the purity of this compound.

  • Reaction Setup:

    • Under an inert atmosphere (N2 or Ar), dissolve the electrophile in the chosen anhydrous solvent in the reaction flask.

    • In a separate flask, dissolve this compound in the same anhydrous solvent.

    • Cool both solutions to the desired reaction temperature (e.g., 0°C or -78°C).

  • Execution:

    • To the flask containing the electrophile, add the base slowly.

    • Using a syringe pump, add the solution of this compound to the reaction mixture dropwise over a prolonged period (e.g., 1-2 hours).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography, carefully selecting the eluent system to separate the desired product from any potential condensation byproducts.

Visualizations

Aldol_Condensation_Pathway cluster_start Initial Reactants cluster_enolate Enolate Formation cluster_nucleophilic_attack Nucleophilic Attack cluster_products Potential Products 5-AcPy This compound Enolate Enolate Intermediate 5-AcPy->Enolate Deprotonation Base Base Dimer_Intermediate Alkoxide Dimer Intermediate Enolate->Dimer_Intermediate Attacks another 5-AcPy molecule Aldol_Adduct Aldol Adduct Dimer_Intermediate->Aldol_Adduct Protonation Dehydrated_Dimer Dehydrated Dimer Aldol_Adduct->Dehydrated_Dimer Dehydration Complex_Products Complex Cyclic Products (Domino Reaction) Dehydrated_Dimer->Complex_Products Further Condensation N_vs_O_Alkylation Pyridinone This compound (Tautomeric Mixture) Ambident_Anion Ambident Nucleophile (Delocalized Anion) Pyridinone->Ambident_Anion Deprotonation Base Base N_Product N-Alkylated Product Ambident_Anion->N_Product Attack via Nitrogen O_Product O-Alkylated Product Ambident_Anion->O_Product Attack via Oxygen Electrophile Electrophile (R-X)

References

Validation & Comparative

The Pivotal Role of Positive Controls in High-Throughput Screening: A Validation Perspective

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery and biological research, high-throughput screening (HTS) stands as a cornerstone technology, enabling the rapid testing of vast compound libraries to identify potential therapeutic agents or biological probes. The reliability and accuracy of HTS campaigns are critically dependent on rigorous validation, a process in which positive controls play an indispensable role. This guide explores the validation of a hypothetical high-throughput screen, using 5-Acetylpyridin-2(1H)-one as a positive control, and compares its performance with alternative controls, supported by experimental data and detailed protocols.

At the heart of HTS validation is the need to establish a robust and reproducible assay window, which is the difference in signal between a positive control (representing a desired biological effect) and a negative control (representing the baseline). A well-defined assay window is crucial for identifying "hits" – compounds that elicit a significant and reproducible response.

The Role of this compound as a Positive Control

For the purpose of this guide, we will consider a hypothetical biochemical assay designed to identify inhibitors of a novel kinase, "Kinase-X," implicated in a disease pathway. In this scenario, this compound is a known, moderately potent inhibitor of Kinase-X and is therefore selected as the positive control. Its consistent inhibitory activity provides a benchmark against which to measure the activity of library compounds.

Data Presentation: Performance Comparison of Positive Controls

To ensure the selection of the most suitable positive control, a comparative analysis was performed between this compound and two alternative known inhibitors of Kinase-X: Staurosporine (a potent, non-selective kinase inhibitor) and a proprietary compound, "Alternative-PC-1". The performance of these controls was evaluated based on their potency (IC50) and their ability to generate a robust and reproducible assay window, as quantified by the Z'-factor. The Z'-factor is a statistical measure of assay quality, where a value between 0.5 and 1.0 indicates an excellent assay.

Positive ControlAverage IC50 (µM)Standard Deviation (µM)Average Z'-FactorStandard Deviation (Z')
This compound 2.5 0.3 0.78 0.05
Staurosporine0.010.0020.850.03
Alternative-PC-110.21.50.650.12

Table 1: Comparative performance of this compound and alternative positive controls in the Kinase-X inhibition assay.

While Staurosporine demonstrates higher potency and a slightly better Z'-factor, its non-selective nature can be a drawback in certain screening campaigns. This compound, with its moderate potency and excellent Z'-factor, presents a balanced and reliable choice for this specific Kinase-X inhibitor screen. Alternative-PC-1, while still acceptable, shows lower potency and higher variability.

Experimental Protocols

Kinase-X Inhibition Assay Protocol

Objective: To measure the inhibition of Kinase-X activity by test compounds.

Materials:

  • Kinase-X enzyme (recombinant)

  • ATP

  • Peptide substrate (fluorescently labeled)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • Test compounds (dissolved in DMSO)

  • Positive Control: this compound (in DMSO)

  • Negative Control: DMSO

  • 384-well, black, low-volume microplates

  • Plate reader capable of measuring fluorescence intensity

Procedure:

  • Compound Dispensing: 20 nL of test compounds, positive control, or negative control (DMSO) are dispensed into the wells of a 384-well plate.

  • Enzyme Addition: 5 µL of Kinase-X solution (2X final concentration in Assay Buffer) is added to all wells.

  • Incubation: The plate is incubated for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: 5 µL of a substrate/ATP mixture (2X final concentration in Assay Buffer) is added to all wells to start the kinase reaction.

  • Reaction Incubation: The plate is incubated for 60 minutes at room temperature.

  • Reaction Termination and Detection: 10 µL of a stop/detection solution is added to terminate the reaction and generate a fluorescent signal proportional to kinase activity.

  • Data Acquisition: The fluorescence intensity is measured using a plate reader (Excitation/Emission wavelengths specific to the substrate).

Z'-Factor Calculation Protocol

Objective: To determine the quality and robustness of the HTS assay.

Procedure:

  • Prepare a 384-well plate with 192 wells containing the positive control (this compound at a concentration of 10x IC50) and 192 wells containing the negative control (DMSO).

  • Run the Kinase-X Inhibition Assay as described above.

  • Calculate the mean (µ) and standard deviation (σ) for both the positive (p) and negative (n) control wells.

  • Calculate the Z'-factor using the following formula: Z' = 1 - (3σp + 3σn) / |µn - µp|

Mandatory Visualization

To visually represent the key processes and relationships in this HTS validation, the following diagrams were generated using the DOT language.

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Assay Execution cluster_analysis Data Analysis Compound_Dispensing Compound Dispensing (Test, Positive, Negative) Enzyme_Addition Enzyme Addition (Kinase-X) Compound_Dispensing->Enzyme_Addition Incubation_1 Pre-incubation Enzyme_Addition->Incubation_1 Reaction_Initiation Reaction Initiation (Substrate + ATP) Incubation_1->Reaction_Initiation Incubation_2 Reaction Incubation Reaction_Initiation->Incubation_2 Detection Signal Detection Incubation_2->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Hit_Identification Hit Identification Data_Acquisition->Hit_Identification Z_Factor_Calc Z'-Factor Calculation Data_Acquisition->Z_Factor_Calc Signaling_Pathway cluster_pathway Hypothetical Kinase-X Signaling Pathway Upstream_Signal Upstream Signal Receptor Receptor Upstream_Signal->Receptor Kinase_X Kinase-X Receptor->Kinase_X Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Effector->Cellular_Response Inhibitor This compound (Positive Control) Inhibitor->Kinase_X

A Comparative Analysis of 5-Acetylpyridin-2(1H)-one and Its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Among these, 5-Acetylpyridin-2(1H)-one serves as a valuable starting point for the development of novel therapeutics. This guide provides a comparative study of this compound and its structural analogs, focusing on their anticancer properties. We present a summary of their biological performance, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Comparative Anticancer Activity

The following tables summarize the in vitro anticancer activity (IC50 values) of various structural analogs of this compound against several human cancer cell lines. The data is compiled from multiple studies to facilitate a comparative analysis of structure-activity relationships (SAR).

Table 1: Cytotoxicity of Pyridine-2(1H)-thione Analogs Against Human Cancer Cell Lines

CompoundHCT-116 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)
3b 18.31 ± 1.110.34 ± 0.8> 50
4c 11.25 ± 0.98.21 ± 0.645.62 ± 2.5
4d 9.87 ± 0.710.01 ± 0.9> 50
4e 10.89 ± 0.89.56 ± 0.7> 50
4f 10.12 ± 0.99.89 ± 0.8> 50
5a 15.63 ± 1.211.24 ± 0.9> 50
5c 10.56 ± 0.810.45 ± 0.9> 50
5d 9.54 ± 0.77.98 ± 0.6> 50
Doxorubicin 7.52 ± 0.56.89 ± 0.48.12 ± 0.6

Data sourced from a study on newly synthesized substituted nicotinamides.[1][2]

Table 2: PIM-1 Kinase Inhibitory Activity and Anticancer Efficacy of Pyridine-Quinoline Hybrids

CompoundPIM-1 IC50 (nM)HepG-2 IC50 (µM)
5c 20.40.18
12 14.35.27
Staurosporine 16.7-

Data highlights the potent PIM-1 inhibition and corresponding cytotoxicity.[3]

Structure-Activity Relationship (SAR) Insights

Analysis of the broader class of pyridine derivatives reveals several key structural insights that influence their antiproliferative activity. The presence and positioning of specific functional groups on the pyridine ring are critical for enhancing efficacy.[4]

  • Electron-donating and Hydrogen-bonding Groups: The inclusion of groups such as -OCH3, -OH, -C=O, and -NH2 tends to enhance antiproliferative activity against various cancer cell lines.[4] These groups can participate in crucial hydrogen bonding interactions within the target protein's active site.

  • Bulky Substituents and Halogens: Conversely, the introduction of bulky groups or halogen atoms on the pyridine ring often leads to a decrease in antiproliferative activity.[4]

  • Substitutions at the 5-position: Modifications at the C5 position of the pyridine ring have been shown to significantly influence binding affinity to neuronal nicotinic acetylcholine receptors, suggesting this position is a key site for modulating biological activity.[5]

  • N-Substitution: N-alkylation of the pyridinone nitrogen is a common strategy for derivatization, allowing for the introduction of various functional groups to probe for improved activity.[6]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these compounds, it is crucial to visualize the signaling pathways they target and the experimental workflows used for their evaluation.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a significant role in cell cycle progression and apoptosis. Its expression is often upregulated in various cancers. The diagram below illustrates the upstream regulation of PIM-1 by the JAK/STAT pathway and its downstream effects.

PIM1_Signaling_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM1 PIM-1 STAT->PIM1 Transcription Downstream Downstream Targets (e.g., Bad, p27) PIM1->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: The JAK/STAT pathway, activated by cytokines, leads to the transcription of PIM-1 kinase.

Experimental Workflow for Anticancer Drug Screening

The general workflow for synthesizing and evaluating the anticancer potential of this compound analogs is depicted below. This process begins with chemical synthesis and characterization, followed by in vitro cytotoxicity screening and subsequent mechanistic studies for promising candidates.

Experimental_Workflow Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Assay) Hit_ID->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: A typical workflow for the discovery of novel anticancer agents.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible research. Below are methodologies for key assays used in the evaluation of this compound and its analogs.

Synthesis of this compound Analogs (General Procedure)

The synthesis of substituted pyridin-2(1H)-one derivatives often involves a multi-step process. A representative procedure for creating S-alkylated cyanopyridines and their subsequent cyclization to thienopyridines is as follows:

  • S-Alkylation: To a solution of the appropriate pyridinethione derivative in ethanol, add a catalytic amount of triethylamine.

  • Add the desired 2-chloro-N-arylacetamide derivative.

  • Reflux the mixture for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitate by filtration.

  • Wash the solid with cold ethanol and dry to yield the 2-(N-aryl)-carboxamidomethylthiopyridine derivative.

  • Intramolecular Cyclization: Reflux the S-alkylated intermediate in a sodium ethoxide solution to induce intramolecular cyclization, yielding the corresponding thieno[2,3-b]pyridine derivative.[2]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, HepG2, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5][7]

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.[5] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][8]

  • Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8mM HCl in isopropanol) to dissolve the formazan crystals.[5][7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vitro PIM-1 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the PIM-1 kinase.

  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the PIM-1 enzyme, a suitable substrate (e.g., Ser/Thr 7 peptide), and the test compound at various concentrations in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35).[9]

  • Initiation of Reaction: Add ATP to the reaction mixture to initiate the kinase reaction. The final ATP concentration should be close to the Km value for PIM-1.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent, such as ADP-Glo™ Kinase Assay reagent, which measures the amount of ADP produced. This is done in a two-step process: first, terminate the kinase reaction and deplete the remaining ATP, then convert the produced ADP to ATP and measure the light output using a luciferase/luciferin reaction.[10]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

References

Benchmarking 5-Acetylpyridin-2(1H)-one: A Comparative Analysis Against Existing Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A definitive comparative analysis of 5-Acetylpyridin-2(1H)-one against existing therapeutic agents is not feasible at this time due to a lack of publicly available data on its specific biological activity and therapeutic targets.

While the pyridinone chemical class, to which this compound belongs, has been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, specific experimental data quantifying the efficacy of this compound is not present in the reviewed scientific literature. To conduct a meaningful benchmark, a clear understanding of the compound's mechanism of action, its potency against specific biological targets (e.g., enzymes or receptors), and its effects in relevant disease models is required.

This guide outlines the necessary experimental data and the proposed methodologies to establish a performance benchmark for this compound, should such data become available in the future.

Data Presentation: A Framework for Comparison

Once a therapeutic area for this compound is identified, its performance would be summarized in tables for clear comparison with established drugs. These tables would include key performance indicators such as:

  • In Vitro Potency:

    Compound Target Assay Type IC50 / EC50 (nM) Reference
    This compound [Identified Target] [e.g., Enzyme Inhibition] [Experimental Value] [Citation]
    [Comparator Drug A] [Identified Target] [e.g., Enzyme Inhibition] [Known Value] [Citation]

    | [Comparator Drug B] | [Identified Target] | [e.g., Enzyme Inhibition] | [Known Value] | [Citation] |

  • Cellular Activity:

    Compound Cell Line Assay Type GI50 / LD50 (µM) Reference
    This compound [Relevant Cell Line] [e.g., Cytotoxicity Assay] [Experimental Value] [Citation]
    [Comparator Drug A] [Relevant Cell Line] [e.g., Cytotoxicity Assay] [Known Value] [Citation]

    | [Comparator Drug B] | [Relevant Cell Line] | [e.g., Cytotoxicity Assay] | [Known Value] | [Citation] |

  • In Vivo Efficacy:

    Compound Animal Model Dosing Regimen Efficacy Endpoint % Inhibition / Effect Reference
    This compound [e.g., Xenograft Model] [Dose and Schedule] [e.g., Tumor Volume] [Experimental Value] [Citation]
    [Comparator Drug A] [e.g., Xenograft Model] [Dose and Schedule] [e.g., Tumor Volume] [Known Value] [Citation]

    | [Comparator Drug B] | [e.g., Xenograft Model] | [Dose and Schedule] | [e.g., Tumor Volume] | [Known Value] | [Citation] |

Experimental Protocols: Foundational Methodologies

Detailed experimental protocols are crucial for the reproducibility and validation of findings. The following are examples of methodologies that would be essential for benchmarking this compound.

In Vitro Enzyme Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific target enzyme.

Protocol:

  • Reagents: Purified target enzyme, substrate, this compound, comparator drugs, assay buffer, and detection reagents.

  • Procedure:

    • A dilution series of this compound and comparator drugs is prepared.

    • The target enzyme is incubated with varying concentrations of the test compounds.

    • The substrate is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a defined period.

    • The reaction is stopped, and the product formation is measured using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Protocol:

  • Cell Culture: Relevant cancer cell lines are cultured in appropriate media.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a dilution series of this compound and comparator drugs.

    • After a specified incubation period (e.g., 72 hours), MTT reagent is added to each well.

    • The formazan crystals formed by viable cells are solubilized.

    • The absorbance is measured at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated controls, and the GI50 (concentration for 50% growth inhibition) is determined.

Mandatory Visualizations: Illustrating Pathways and Workflows

Visual diagrams are essential for conveying complex information concisely. The following are examples of diagrams that would be generated using Graphviz (DOT language) to illustrate potential signaling pathways and experimental workflows.

Hypothetical Signaling Pathway

Should this compound be identified as an inhibitor of a specific kinase, a diagram illustrating the downstream effects could be generated.

cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Target Kinase Receptor->Kinase_A Substrate_B Substrate_B Kinase_A->Substrate_B Downstream_Effector Downstream_Effector Substrate_B->Downstream_Effector Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression 5_Acetylpyridin_2_1H_one 5-Acetylpyridin- 2(1H)-one 5_Acetylpyridin_2_1H_one->Kinase_A Start Compound Preparation Assay_Setup Assay Setup (Enzyme/Cells + Compound) Start->Assay_Setup Incubation Incubation Assay_Setup->Incubation Detection Signal Detection Incubation->Detection Data_Analysis Data Analysis (IC50/GI50) Detection->Data_Analysis End Results Data_Analysis->End

Safety Operating Guide

Safe Disposal of 5-Acetylpyridin-2(1H)-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 5-Acetylpyridin-2(1H)-one. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure laboratory safety and environmental compliance.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following disposal procedures are based on guidelines for structurally similar compounds, such as 2-Acetylpyridine and other pyridinone derivatives. It is crucial to handle this compound with the assumption that it may possess similar hazards, including potential skin and eye irritation, and it may be harmful if swallowed or inhaled.

Hazard Profile of Structurally Related Compounds

To provide a clear understanding of the potential risks associated with this compound, the following table summarizes the hazard classifications for the closely related compound, 2-Acetylpyridine.

Hazard ClassificationCategoryDescription
Flammable liquidsCategory 4Combustible liquid[1]
Skin corrosion/irritationCategory 2Causes skin irritation[1][2]
Serious eye damage/eye irritationCategory 2/2ACauses serious eye irritation[1][2]
Acute toxicity, OralCategory 4Harmful if swallowed[2]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

Follow these procedural steps for the safe disposal of this compound and its contaminated materials.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber or PVA are recommended for similar pyridine compounds), safety goggles, and a fully buttoned lab coat.[3]

  • Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3]

2. Waste Collection and Segregation:

  • Collect waste this compound, including any solutions, in a dedicated, sealable, and compatible waste container.[3] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • The container must be clearly labeled with "HAZARDOUS WASTE" and the full chemical name: "this compound".[4]

  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][3]

3. Spill Management:

  • In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[2][3]

  • Collect the contaminated absorbent material and place it in the designated hazardous waste container.

  • For larger spills, or if you are not trained in spill cleanup, evacuate the area, secure it, and contact your institution's EHS office or emergency response team immediately.[3]

4. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, must be disposed of as hazardous waste.

  • Place these items in the same labeled hazardous waste container as the chemical itself.

5. Final Disposal:

  • Dispose of the hazardous waste container through your institution's approved waste disposal program.[1] This typically involves contacting the EHS office to arrange for a scheduled pickup.

  • Do not dispose of this compound down the drain or in the regular trash.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_collection Collect Waste in a Labeled, Compatible Container ppe->waste_collection is_spill Is it a Spill? waste_collection->is_spill small_spill Small Spill: Absorb with Inert Material is_spill->small_spill Yes large_spill Large Spill: Evacuate and Contact EHS is_spill->large_spill Yes, Large store_waste Store Waste Container in a Designated Safe Area is_spill->store_waste No collect_spill_waste Collect Contaminated Material in Waste Container small_spill->collect_spill_waste end End: Proper Disposal large_spill->end collect_spill_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.